molecular formula C16H14BrNO3 B5816154 methyl {4-[(2-bromobenzoyl)amino]phenyl}acetate

methyl {4-[(2-bromobenzoyl)amino]phenyl}acetate

Cat. No. B5816154
M. Wt: 348.19 g/mol
InChI Key: SFCDSEJXANUKFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {4-[(2-bromobenzoyl)amino]phenyl}acetate, also known as BBA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BBA belongs to the class of benzoylphenylurea compounds and has been studied for its various properties, including its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of methyl {4-[(2-bromobenzoyl)amino]phenyl}acetate involves the inhibition of tubulin polymerization, which is necessary for cell division. methyl {4-[(2-bromobenzoyl)amino]phenyl}acetate binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and ultimately leading to cell death.
Biochemical and Physiological Effects:
methyl {4-[(2-bromobenzoyl)amino]phenyl}acetate has been found to have various biochemical and physiological effects, including the inhibition of angiogenesis, or the formation of new blood vessels. This property makes methyl {4-[(2-bromobenzoyl)amino]phenyl}acetate a potential therapeutic agent for diseases such as cancer, where angiogenesis is necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using methyl {4-[(2-bromobenzoyl)amino]phenyl}acetate in lab experiments is its high potency, which allows for lower concentrations to be used in experiments. However, methyl {4-[(2-bromobenzoyl)amino]phenyl}acetate has also been found to have low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on methyl {4-[(2-bromobenzoyl)amino]phenyl}acetate. One area of interest is the development of novel derivatives of methyl {4-[(2-bromobenzoyl)amino]phenyl}acetate that may have improved properties such as increased solubility or higher potency. Additionally, further studies are needed to investigate the potential of methyl {4-[(2-bromobenzoyl)amino]phenyl}acetate as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Finally, the mechanism of action of methyl {4-[(2-bromobenzoyl)amino]phenyl}acetate needs to be further elucidated to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of methyl {4-[(2-bromobenzoyl)amino]phenyl}acetate involves the reaction of 2-bromobenzoyl chloride with 4-aminophenylacetic acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with methyl iodide to yield the final product, methyl {4-[(2-bromobenzoyl)amino]phenyl}acetate.

Scientific Research Applications

Methyl {4-[(2-bromobenzoyl)amino]phenyl}acetate has been studied extensively for its potential as an anticancer agent. In vitro studies have shown that methyl {4-[(2-bromobenzoyl)amino]phenyl}acetate can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. methyl {4-[(2-bromobenzoyl)amino]phenyl}acetate has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as arthritis.

properties

IUPAC Name

methyl 2-[4-[(2-bromobenzoyl)amino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-21-15(19)10-11-6-8-12(9-7-11)18-16(20)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCDSEJXANUKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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